molecular formula C7H7BrFNO3S B1377381 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 1443981-67-6

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B1377381
CAS No.: 1443981-67-6
M. Wt: 284.1 g/mol
InChI Key: UITQIHIBKMBBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Scientific Research Applications

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to the sulfonamide group.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

    Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzene, undergoes bromination to introduce a bromine atom at the 4-position.

    Fluorination: The brominated intermediate is then subjected to fluorination to introduce a fluorine atom at the 5-position.

    Sulfonamidation: Finally, the fluorinated intermediate is reacted with a sulfonamide reagent to introduce the sulfonamide group at the 1-position.

The reaction conditions for each step may vary, but typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s function. This inhibition can disrupt essential biological processes in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroanisole: Similar in structure but lacks the sulfonamide group.

    2-Bromo-4-fluoro-1-methoxybenzene: Another related compound with different substitution patterns.

Uniqueness

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms along with the sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

4-bromo-5-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITQIHIBKMBBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.